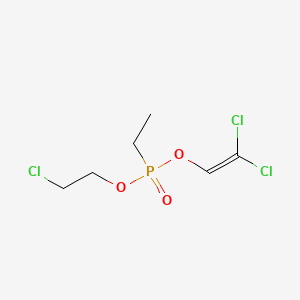
Magnesium24
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium-24 (Mg-24) is a stable (non-radioactive) isotope of Magnesium . It is both naturally occurring and produced by fission . Magnesium is one of the alkaline-earth metals of Group 2 (IIa) of the periodic table, and the lightest structural metal . Its compounds are widely used in construction and medicine, and magnesium is one of the elements essential to all cellular life .
Synthesis Analysis
Magnesium is commercially produced by electrolysis of molten magnesium chloride (MgCl2), processed mainly from seawater and by the direct reduction of its compounds with suitable reducing agents . For instance, it can be obtained thermally from the oxide by the reduction by coal or silicon with heating .Molecular Structure Analysis
Magnesium-24 has 12 protons and 12 neutrons in its nucleus, giving it an Atomic Number of 12 and an atomic mass of 24 . The isotopic mass is 23.98504170(9) u (atomic weight of Magnesium-24) .Chemical Reactions Analysis
Magnesium burns in air with an intense white flame forming a mixture of oxide and nitride . It is readily dissolved by most organic and inorganic acids but resistant to alkali hydroxide solutions, hydrofluoric acid, fluorine, and fluorine compounds due to the formation of protective hydroxide and fluoride films .Physical and Chemical Properties Analysis
Magnesium is a silvery white light metal . It has a density of 1.738 g/cm3 at 20°C and 1.622 g/cm3 at 600°C . Its melting point is 650 ± 2 °C and boiling point is 1,107 ± 10 °C . The nuclear binding energy is 198.25701817 MeV per nucleus .Wirkmechanismus
Magnesium is the second most plentiful cation of the intracellular fluids. It is essential for the activity of many enzyme systems and plays an important role with regard to neurochemical transmission and muscular excitability . When taken orally, magnesium promotes bowel evacuation by causing osmotic retention of fluid which distends the colon with increased peristaltic activity .
Safety and Hazards
Magnesium is classified as a flammable solid and self-heating substance. In contact with water, it releases flammable gases . It should be stored in a dry place in a closed container . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended when handling magnesium .
Zukünftige Richtungen
Magnesium’s lightweight and versatile properties present significant opportunities for innovation and advancement in different sectors. Its use in creating lightweight yet strong components can lead to advancements in vehicle efficiency, aerospace technology, and various manufacturing processes . The use of magnesium in cars, airplanes, trains, and other transportation vehicles can contribute to fuel efficiency and reduced emissions .
Eigenschaften
CAS-Nummer |
14280-39-8 |
|---|---|
Molekularformel |
O3SrTi |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





